molecular formula C18H21N3O2 B3726290 4-{(E)-[(4-benzyl-1-piperazinyl)imino]methyl}-1,2-benzenediol

4-{(E)-[(4-benzyl-1-piperazinyl)imino]methyl}-1,2-benzenediol

Cat. No.: B3726290
M. Wt: 311.4 g/mol
InChI Key: OPHZMLYHUPKHHK-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{(E)-[(4-benzyl-1-piperazinyl)imino]methyl}-1,2-benzenediol is a complex organic compound with the molecular formula C18H21N3O2 It is characterized by the presence of a benzyl group attached to a piperazine ring, which is further linked to a benzenediol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[(4-benzyl-1-piperazinyl)imino]methyl}-1,2-benzenediol typically involves the reaction of 4-benzylpiperazine with 1,2-benzenediol under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow reactors or automated synthesis systems. These methods allow for better control over reaction conditions, higher yields, and improved purity of the final product. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[(4-benzyl-1-piperazinyl)imino]methyl}-1,2-benzenediol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzenediol derivatives.

Scientific Research Applications

4-{(E)-[(4-benzyl-1-piperazinyl)imino]methyl}-1,2-benzenediol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{(E)-[(4-benzyl-1-piperazinyl)imino]methyl}-1,2-benzenediol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-phenyl-1-piperazinyl)imino]methyl}-1,2-benzenediol
  • 4-{[(4-(2,4-dimethylbenzyl)-1-piperazinyl)imino]methyl}-1,2-benzenediol
  • 4-{[(4-(4-methylbenzyl)-1-piperazinyl)imino]methyl}-1,2-benzenediol

Uniqueness

4-{(E)-[(4-benzyl-1-piperazinyl)imino]methyl}-1,2-benzenediol is unique due to its specific structural features, such as the benzyl group attached to the piperazine ring and the benzenediol moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[(E)-(4-benzylpiperazin-1-yl)iminomethyl]benzene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c22-17-7-6-16(12-18(17)23)13-19-21-10-8-20(9-11-21)14-15-4-2-1-3-5-15/h1-7,12-13,22-23H,8-11,14H2/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHZMLYHUPKHHK-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC(=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)/N=C/C3=CC(=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{(E)-[(4-benzyl-1-piperazinyl)imino]methyl}-1,2-benzenediol
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4-{(E)-[(4-benzyl-1-piperazinyl)imino]methyl}-1,2-benzenediol
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4-{(E)-[(4-benzyl-1-piperazinyl)imino]methyl}-1,2-benzenediol
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4-{(E)-[(4-benzyl-1-piperazinyl)imino]methyl}-1,2-benzenediol
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